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Compound of Interest

Compound Name: 4-Amino-4-phenylcyclohexan-1-ol

CAS No.: 95261-38-4

Cat. No.: B13595731

Get Quote

4-Amino-4-phenylcyclohexan-1-ol is a substituted cyclohexanol derivative featuring a phenyl

and an amino group attached to the same carbon atom (C4) and a hydroxyl group at the C1

position. This unique arrangement of functional groups—a tertiary amine, a phenyl ring, and a

secondary alcohol—on a cyclohexane backbone makes it a valuable chiral building block in

synthetic and medicinal chemistry. The cyclohexane ring provides a rigid, three-dimensional

framework, while the functional groups offer multiple points for chemical modification and

potential interaction with biological targets.

The stereochemistry of the substituents on the cyclohexane ring, specifically the relative

orientation of the hydroxyl group to the amino and phenyl groups, gives rise to cis and trans

diastereomers. The precise control and characterization of this stereoisomerism are critical, as

different isomers often exhibit distinct pharmacological and toxicological profiles. Structurally

related amino alcohol compounds are known to possess a wide range of biological activities,

suggesting potential applications for 4-Amino-4-phenylcyclohexan-1-ol derivatives in drug

discovery.[1]
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A precise understanding of the fundamental properties of a molecule is the cornerstone of its

application in research and development.

Property Value Source

Molecular Formula C₁₂H₁₇NO [2][3]

Molecular Weight 191.27 g/mol [2]

CAS Number 1461708-75-7 [2]

IUPAC Name
4-amino-1-phenylcyclohexan-

1-ol
[3]

SMILES
OC1(C2=CC=CC=C2)CCC(N)

CC1
[2]

Predicted XlogP 1.2 [3]

Storage Sealed in dry, 2-8°C [2]

The Critical Role of Stereoisomerism
The non-planar, chair-like conformation of the cyclohexane ring dictates the spatial

arrangement of its substituents. The relative orientation of the hydroxyl group at C1 and the

amino/phenyl groups at C4 results in two primary diastereomers: cis and trans.

cis-isomer: The hydroxyl group is on the same face of the ring as the amino/phenyl groups.

trans-isomer: The hydroxyl group is on the opposite face of the ring from the amino/phenyl

groups.

In the most stable chair conformation, bulky substituents preferentially occupy the equatorial

position to minimize steric strain. For 4-Amino-4-phenylcyclohexan-1-ol, the large phenyl

group at C4 will strongly favor an equatorial position. This has significant implications for the

conformation of both isomers and is a key factor in their analytical differentiation. The

interconversion between different chair conformations and the resulting orientation of

substituents are fundamental to understanding the molecule's reactivity and biological

interactions.[4]
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Caption: Diastereomeric relationship in 4-Amino-4-phenylcyclohexan-1-ol.

Synthetic Strategies: From Ketone to Amino Alcohol
A common and direct route to synthesizing 4-Amino-4-phenylcyclohexan-1-ol involves the

reduction of the corresponding ketone precursor, 4-amino-4-phenylcyclohexanone. The choice

of reducing agent is critical as it can influence the stereoselectivity of the reaction, yielding

different ratios of the cis and trans alcohol isomers.

Experimental Protocol: Reductive Amination
The synthesis can be envisioned as a two-step process starting from 4-

phenylcyclohexanone[5], though a more direct precursor is 4-amino-4-phenylcyclohexanone[6].

The reduction of this aminoketone is the key step.

Step 1: Reduction of 4-amino-4-phenylcyclohexanone

Dissolution: Dissolve 4-amino-4-phenylcyclohexanone (1.0 eq) in a suitable protic solvent

such as methanol or ethanol at room temperature. The solvent choice is crucial as it

participates in the reaction mechanism by protonating the nascent alkoxide.

Cooling: Cool the solution to 0°C in an ice bath. This is a standard precautionary measure to

control the exothermic nature of the reduction and to enhance stereoselectivity.
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Addition of Reducing Agent: Add a mild reducing agent, such as sodium borohydride

(NaBH₄) (1.1-1.5 eq), portion-wise over 15-20 minutes. The use of a less sterically hindered

reducing agent like NaBH₄ typically results in the axial attack on the carbonyl group, leading

to the formation of the equatorial alcohol, which would be the trans isomer in this case.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone

is fully consumed.

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g.,

1M HCl) at 0°C to neutralize any excess borohydride.

Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove

the bulk of the organic solvent. Extract the aqueous residue with an organic solvent like ethyl

acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate,

filter, and concentrate to yield the crude product.

Purification: Purify the resulting mixture of cis and trans isomers using column

chromatography on silica gel.

Caption: Synthetic workflow for 4-Amino-4-phenylcyclohexan-1-ol.

Spectroscopic Characterization and Structural
Elucidation
Unambiguous structural confirmation and differentiation of the cis and trans isomers are

achieved through a combination of spectroscopic techniques. NMR spectroscopy is particularly

powerful in this regard.

¹H NMR Spectroscopy
The key to distinguishing the diastereomers lies in the chemical shift (δ) and spin-spin coupling

constants (J) of the proton at C1 (the carbinol proton, H-1).

trans-isomer: In the most stable conformation, the bulky phenyl group is equatorial. This

forces the H-1 proton into an axial position. An axial proton typically exhibits large axial-axial
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(Jₐₐ) couplings (10-13 Hz) with its adjacent axial protons on C2 and C6. Its chemical shift is

expected to be further upfield (~3.6 ppm) compared to its equatorial counterpart.[7]

cis-isomer: In the cis isomer, with an equatorial phenyl group, the hydroxyl group is also

equatorial, placing the H-1 proton in an axial position. However, if the conformation flips to

place the phenyl group axial (a less stable conformation), the H-1 proton would be

equatorial. An equatorial proton shows smaller axial-equatorial (Jₐₑ) and equatorial-

equatorial (Jₑₑ) couplings (2-5 Hz) and resonates at a lower field (further downfield, ~4.0

ppm).[7]

Table of Expected ¹H NMR Data:

Proton
cis-Isomer
(Predicted)

trans-Isomer
(Predicted)

Key Distinguishing
Feature

H-1 (CH-OH)

~3.9-4.1 ppm

(multiplet, small J

values)

~3.5-3.7 ppm

(multiplet, large J

values)

The chemical shift and

coupling constant of

H-1 are highly

diagnostic of its

axial/equatorial

position.[7]

Aromatic (C₆H₅)
~7.2-7.4 ppm

(multiplet)

~7.2-7.4 ppm

(multiplet)

Phenyl protons are

generally not

diagnostic for

stereoisomerism in

the cyclohexane ring.

Cyclohexyl (CH₂)
~1.4-2.2 ppm

(complex multiplets)

~1.4-2.2 ppm

(complex multiplets)

Significant overlap,

but subtle differences

in shifts and

multiplicities exist.

¹³C NMR Spectroscopy
The carbon chemical shifts are also sensitive to the stereochemical environment. The C1 and

C4 carbons are of particular interest. The orientation of the hydroxyl and amino groups (axial
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vs. equatorial) influences the shielding of these carbons, leading to distinct chemical shifts for

the cis and trans isomers.

Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of the key functional groups.

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the

alcohol hydroxyl group.

N-H Stretch: One or two sharp peaks in the 3300-3500 cm⁻¹ region correspond to the

primary amine.

C-H Stretch (Aromatic): Absorptions typically appear just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Absorptions appear just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region confirm the presence of the

phenyl ring.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.

Molecular Ion (M⁺): The expected molecular ion peak for C₁₂H₁₇NO would be at m/z 191.

Fragmentation: Common fragmentation patterns for amino alcohols include the loss of water

([M-H₂O]⁺, m/z 173) and cleavage adjacent to the nitrogen or oxygen atoms.[8]

Potential Applications in Drug Development
The 4-Amino-4-phenylcyclohexan-1-ol scaffold is a "privileged structure" in medicinal

chemistry. While specific biological data for the parent compound is limited, its structural motifs

are present in numerous pharmacologically active agents.

Analogs as Anti-inflammatory Agents: Structurally related β-amino alcohols have been

investigated as inhibitors of inflammatory pathways, such as the Toll-like receptor 4 (TLR4)
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signaling cascade.[1] Interference with this pathway could reduce the production of pro-

inflammatory cytokines.

Antifungal Potential: The core structure shares features with known antifungal agents that

inhibit sterol 14α-demethylase (CYP51), a critical enzyme in fungal cell membrane

biosynthesis.[1] The nitrogen atom could potentially coordinate with the heme iron in the

enzyme's active site, inhibiting its function.[1]

CNS-Active Agents: The phenylcyclohexane moiety is found in various centrally active

compounds. Derivatives of 1-amino-4-phenylcyclohexane have been explored as agonists

for melanocortin receptors, which are involved in regulating energy homeostasis and other

physiological processes.[9]

Anti-inflammatory Pathway Antifungal Mechanism

4-Amino-4-phenylcyclohexan-1-ol
(Derivative)

TLR4 Receptor

Potential Inhibition

CYP51 Enzyme

Potential Inhibition

Pro-inflammatory Cytokines
(TNF-α, IL-6)

Signaling

Ergosterol Synthesis

Fungal Cell Membrane
Integrity
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Caption: Potential mechanisms of action for derivatives.

Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed. While a specific

safety data sheet for 4-Amino-4-phenylcyclohexan-1-ol is not widely available, data from

analogous compounds such as trans-4-Aminocyclohexanol suggest that it may be corrosive

and cause skin burns and eye damage.[10]

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a

lab coat, and chemical-resistant gloves.[11][12]

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid

inhalation of any dust or vapors. Avoid all personal contact.[13]

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2]

Conclusion
4-Amino-4-phenylcyclohexan-1-ol is a structurally rich molecule whose utility in research and

drug development is intrinsically linked to its stereochemistry. The ability to synthesize,

separate, and, most importantly, accurately characterize the cis and trans diastereomers is

paramount for any meaningful application. This guide has outlined the key structural features, a

plausible synthetic route, and the critical spectroscopic methods—particularly NMR—required

for the unambiguous elucidation of its molecular structure. As a versatile scaffold, it holds

considerable promise for the development of novel therapeutics, warranting its continued

investigation by the scientific community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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